molecular formula C19H24N2O4 B4420649 (1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone

(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B4420649
M. Wt: 344.4 g/mol
InChI Key: KCOMGQCFCQHCKJ-UHFFFAOYSA-N
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Description

(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic compound that features a unique structure combining a pyrrolo[1,2-a]pyrazine core with a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolo[1,2-a]pyrazine core, which can be achieved through cyclization reactions involving appropriate precursors. The trimethoxyphenyl group is then introduced via a coupling reaction, such as a Friedel-Crafts acylation, under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions that favor the formation of the target compound while minimizing by-products. Scale-up processes would also consider factors such as cost-effectiveness, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential interactions with biological targets. Its structural features may enable it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anti-cancer, or antimicrobial properties, depending on its interaction with biological systems.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may contribute to the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine: Shares the pyrrolo[1,2-a]pyrazine core but lacks the trimethoxyphenyl group.

    3,4,5-trimethoxybenzaldehyde: Contains the trimethoxyphenyl group but lacks the pyrrolo[1,2-a]pyrazine core.

    1,2-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives: Similar core structure with different substituents.

Uniqueness

The uniqueness of (1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone lies in its combination of the pyrrolo[1,2-a]pyrazine core with the trimethoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(1,6-dimethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-12-6-7-15-13(2)21(9-8-20(12)15)19(22)14-10-16(23-3)18(25-5)17(11-14)24-4/h6-7,10-11,13H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOMGQCFCQHCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=C(N2CCN1C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone
Reactant of Route 2
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(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone
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(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone
Reactant of Route 4
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(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone
Reactant of Route 5
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(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone
Reactant of Route 6
Reactant of Route 6
(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone

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